molecular formula C14H9Cl2FN2OS B238619 N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide

N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide

Cat. No. B238619
M. Wt: 343.2 g/mol
InChI Key: WODUNJXYYYUMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide, commonly known as DCF, is a chemical compound that has been used in scientific research for its potential therapeutic applications. DCF is a member of the benzamide class of compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DCF is not fully understood. However, it has been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. DCF has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. DCF has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is important for tumor growth. In addition, DCF has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

DCF has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. DCF has also been shown to have low toxicity in animal studies. However, there are some limitations to its use. DCF is not very water-soluble, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving DCF. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more research is needed to determine its potential side effects and toxicity. DCF may also be useful in combination with other drugs for the treatment of various diseases. Finally, the development of more water-soluble derivatives of DCF may increase its potential for use in lab experiments.

Synthesis Methods

The synthesis of DCF involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This compound is then reacted with 3,4-dichloroaniline to form the desired product, N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane.

Scientific Research Applications

DCF has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DCF has been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and Alzheimer's disease.

properties

Product Name

N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide

Molecular Formula

C14H9Cl2FN2OS

Molecular Weight

343.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide

InChI

InChI=1S/C14H9Cl2FN2OS/c15-10-6-5-8(7-11(10)16)18-14(21)19-13(20)9-3-1-2-4-12(9)17/h1-7H,(H2,18,19,20,21)

InChI Key

WODUNJXYYYUMCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)F

Origin of Product

United States

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